4-Methylbenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
4-Methylbenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C22H22N6O2 and a molecular weight of 402.46 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-Methylbenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylbenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. It may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Methylbenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone include:
- 4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 4-Methylbenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 4-Methylbenzaldehyde (7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone . These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O2/c1-15-9-11-16(12-10-15)13-23-25-21-24-19-18(20(29)27(3)22(30)26(19)2)28(21)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,24,25)/b23-13- |
InChI Key |
VZQPOTAEJBPHBL-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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